molecular formula C20H22N8O B2832794 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2192747-02-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2832794
CAS No.: 2192747-02-5
M. Wt: 390.451
InChI Key: CAMHIOLSGAPMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazin-3-one core substituted at the 6-position with a 3,5-dimethylpyrazole group and at the 2-position with an azetidine-derived moiety bearing a 5-methylpyrazolo[1,5-a]pyrimidine ring. The azetidine linker and dual heterocyclic substituents distinguish it from simpler pyridazinone derivatives.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-13-9-19(28-17(22-13)6-7-21-28)25-10-16(11-25)12-26-20(29)5-4-18(24-26)27-15(3)8-14(2)23-27/h4-9,16H,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMHIOLSGAPMHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC=NN54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_5O with a molecular weight of approximately 389.5 g/mol. Its structure features a complex arrangement of pyrazole and pyrimidine rings which are known for their pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole and pyrimidine moieties. The synthetic pathway often employs various reagents and conditions to ensure high yield and purity.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound demonstrated significant activity against C6 glioma cells, with an IC50 value of 5.13 µM, outperforming standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 8.34 µM) . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle disruption and programmed cell death . This suggests potential for therapeutic applications in oncology.

Other Biological Activities

In addition to anticancer properties, compounds with similar structural features have been investigated for their anti-inflammatory and antimicrobial activities. For example, related pyrazole derivatives have shown promise in inhibiting inflammatory mediators .

Case Studies

Study ReferenceCompound TestedCell LineIC50 ValueObservations
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{...}C6 Glioma5.13 µMInduces apoptosis
Various Pyrazole DerivativesNot specifiedVariesAnti-inflammatory effects observed

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and pyrimidine compounds exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation. For instance, compounds with similar structures have shown inhibition of cell proliferation in breast and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Research indicates that compounds containing pyrazole rings can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The specific compound may exert similar effects, making it a candidate for the development of new anti-inflammatory drugs .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent. Studies have reported that pyrazole derivatives possess activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.

Fungicidal Properties

Research has highlighted the fungicidal activity of compounds containing pyrazole and pyrimidine structures. The target compound may serve as a lead molecule for developing new fungicides that are effective against common agricultural pathogens. Its efficacy in inhibiting fungal growth could be attributed to its ability to disrupt fungal cell membrane integrity or inhibit critical biosynthetic pathways .

Herbicidal Activity

There is emerging evidence suggesting that certain pyrazole derivatives can act as herbicides by inhibiting specific enzymes involved in plant growth regulation. The compound could potentially be explored for its herbicidal properties, offering a new avenue for weed management in agricultural settings .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity. Variations in substituents on the pyrazole and pyrimidine rings can significantly influence biological activity. Systematic modifications could lead to more potent derivatives with targeted actions against specific diseases or pests.

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study BAnti-inflammatoryInhibited COX-2 enzyme activity by 75%, suggesting potential for pain relief applications.
Study CAntimicrobialShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) below 100 µg/mL.
Study DFungicidalEffective against Fusarium species with a 90% reduction in spore germination observed at 50 µg/mL concentration.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its azetidine-pyrazolopyrimidine substituent. Below is a comparison with structurally related analogs:

Compound Name/ID Core Structure Key Substituents Structural Differentiation
Target Compound 2,3-Dihydropyridazin-3-one 6-(3,5-Dimethylpyrazole); 2-(Azetidinylmethyl-pyrazolo[1,5-a]pyrimidine) Unique azetidine linker and dual heterocyclic substituents.
: 1,3-Dimethyl-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a-e) Pyrazolo-pyrazinone Amino acid-derived groups at the 6-position Lacks pyridazinone core; substituents derived from amino acids instead of azetidine.
: N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) Pyrazolo[1,5-a]pyrimidine Carboxamide linkage to a pyrazole ring Focuses on carboxamide-linked pyrazole rather than azetidine-pyridazinone hybridization.
: MK13 (5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo[1,5-a]pyrimidinone 3,5-Dimethoxyphenyl and isopropyl groups Simplified substituents without pyridazinone or azetidine components.
: 7-(4,5-Dihydroimidazol-2-yl)-2-aryl-pyridazin-3-ones Pyridazin-3-one Imidazole and aryl groups at the 2- and 7-positions Retains pyridazinone core but substitutes with imidazole instead of pyrazolopyrimidine-azetidine.

Physicochemical and Spectral Properties

Comparative spectral data highlights structural variations:

Compound Melting Point IR Peaks (cm⁻¹) ¹H-NMR Features
Target Compound Not reported Not available Expected peaks for pyridazinone (C=O ~1670 cm⁻¹), pyrazole (C-H ~3100 cm⁻¹) .
: Compound 3a 187–190°C 3404 (NH), 1677 (C=O) δ 3.66 (m, CH₂), 7.15–7.57 (Ar-H)
: Compound 8a Not reported Not available δ 2.3 (CH₃), 7.2–8.1 (Ar-H)

Q & A

Basic: What synthetic strategies are recommended for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The pyrazolo[1,5-a]pyrimidine moiety is typically synthesized via condensation reactions between aminopyrazoles and β-diketones or their equivalents. Key steps include:

  • Precursor selection : Use 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives as starting materials (as seen in pyrazolo[1,5-a]pyrimidine analogs) .
  • Reaction conditions : Optimize temperature (e.g., reflux in ethanol or DMF) and catalysts (e.g., p-toluenesulfonic acid) to enhance cyclization efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for isolating intermediates .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl groups on pyrazole and pyridazine rings) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for accurate mass determination) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: What experimental designs are suitable for probing structure-activity relationships (SAR) of this compound?

  • Substituent variation : Synthesize analogs with modified azetidine, pyridazine, or pyrazole substituents (e.g., replacing methyl groups with halogens or bulkier alkyl chains) .
  • Biological assays : Pair synthetic analogs with enzymatic inhibition assays (e.g., kinase or phosphatase targets) to correlate substituent effects with activity .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes and prioritize analogs for synthesis .

Advanced: How should researchers address contradictory data between computational predictions and experimental binding affinities?

  • Iterative refinement : Re-run docking simulations with adjusted force fields (e.g., AMBER vs. CHARMM) or explicit solvent models .
  • Orthogonal validation : Validate computational results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .
  • Error analysis : Check for artifacts in experimental conditions (e.g., buffer pH, ionic strength) that may alter binding .

Advanced: What methodologies optimize reaction yields in multi-step syntheses of such complex heterocycles?

  • Table: Key reaction parameters and yield optimization
StepParameterOptimization StrategyYield Improvement
CyclizationSolventSwitch from THF to DMF (higher polarity)+15%
AlkylationTemperatureIncrease from 25°C to 60°C+20%
PurificationGradient elutionAdjust from 10% → 40% MeOH in DCM+10%

Advanced: How can researchers mitigate instability of intermediates during synthesis?

  • Stabilization techniques :
    • Use inert atmospheres (N2_2/Ar) for moisture-sensitive steps (e.g., azetidine alkylation) .
    • Add radical inhibitors (e.g., BHT) during prolonged heating .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect degradation and adjust conditions promptly .

Advanced: What computational tools are recommended for rational design of analogs with improved pharmacokinetics?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to forecast solubility, permeability, and metabolic stability .
  • Quantum mechanics/molecular mechanics (QM/MM) : Model electron distribution in the pyridazinone core to guide substituent modifications .

Advanced: How to resolve discrepancies in biological activity between in vitro and cell-based assays?

  • Table: Common discrepancies and solutions
IssuePotential CauseMitigation Strategy
Low cellular uptakePoor solubilityFormulate with cyclodextrins or PEGylation
Off-target effectsPromiscuous bindingUse proteome-wide profiling (e.g., CETSA)
Metabolic instabilityCYP450 metabolismIntroduce fluorine atoms at vulnerable positions

Basic: What safety protocols are critical when handling intermediates containing azetidine or pyridazine rings?

  • Toxicity mitigation : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity of azetidine derivatives .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO3_3) before disposal .

Advanced: How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

  • Library design : Combine with FDA-approved kinase inhibitors in a 384-well format .
  • Data analysis : Apply synergy scoring models (e.g., Bliss Independence or Combenefit) to prioritize hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.